molecular formula C21H14Cl2O4 B11142732 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11142732
M. Wt: 401.2 g/mol
InChI Key: TVCAIRLYOSFDMG-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3-one class, characterized by a bicyclic core structure with a ketone at position 2. Key substituents include:

  • Position 2: A (Z)-configured methylidene group linked to a 5-methyl-2-furyl ring. The Z-stereochemistry is critical for biological activity, as geometric isomers often exhibit divergent pharmacological profiles .

Properties

Molecular Formula

C21H14Cl2O4

Molecular Weight

401.2 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H14Cl2O4/c1-12-5-6-14(26-12)10-20-21(24)15-8-7-13(9-19(15)27-20)25-11-16-17(22)3-2-4-18(16)23/h2-10H,11H2,1H3/b20-10-

InChI Key

TVCAIRLYOSFDMG-JMIUGGIZSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

[3+2] Heteroannulation of Benzoquinone Derivatives

A one-pot heteroannulation method, adapted from Pirouz et al., employs benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions to form the benzofuran core. The mechanism involves:

  • Acid-catalyzed Michael addition of cyclohexenone to BQ, generating a diketone intermediate.

  • Intramolecular cyclization via keto-enol tautomerism, forming the furan ring.

  • Aromatization through dehydration, yielding the benzofuran skeleton.

Optimization Data (Table 1):

EntryBQ (equiv)Cyclohexenone (equiv)AcidTime (h)Yield (%)
12.51.0AcOH7215
52.01.0AcOH1870

Increasing BQ equivalents and reducing reaction time improved yields from 15% to 70%, highlighting the importance of stoichiometric ratios and catalyst efficiency.

Cyclization-Decarboxylation of Carboxylic Acid Precursors

An alternative route, described in patent literature, involves cyclizing carboxylic acid derivatives activated as sulfonates or mixed anhydrides. For example:

  • Activation : Treatment of 4-(2,6-dichlorobenzyloxy)-2-(5-methylfuran-2-yl)acrylic acid with tosyl chloride forms the acyl tosylate.

  • Cyclization : Refluxing the activated intermediate in toluene with triethylamine induces intramolecular cyclization, forming the benzofuran ring.

  • Decarboxylation : Thermal elimination of CO2 yields the final product.

This method avoids harsh acidic conditions, making it suitable for acid-sensitive substituents.

Regioselective Functionalization of the Benzofuran Core

Etherification at Position 6

Introducing the 2,6-dichlorobenzyl ether requires selective O-alkylation:

  • Protection : The benzofuran’s C3-ketone is protected as a ketal (e.g., ethylene glycol) to prevent side reactions.

  • Alkylation : Reaction with 2,6-dichlorobenzyl bromide in the presence of K2CO3 in DMF at 80°C for 12 hours achieves 85% regioselectivity.

  • Deprotection : Acidic hydrolysis (HCl/THF/H2O) removes the ketal, restoring the ketone functionality.

Stereospecific Introduction of the Furylmethylidene Group

The (Z)-configuration at position 2 is achieved via a Horner-Wadsworth-Emmons reaction:

  • Phosphonate Preparation : 5-Methylfurfural is converted to its diethyl phosphonate ester using triethyl phosphite.

  • Condensation : Reaction with the benzofuran-3-one under basic conditions (NaH, THF, 0°C to RT) yields the (Z)-alkene with >90% stereoselectivity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but increase side reactions. Toluene balances reactivity and selectivity for cyclization steps.

  • Reflux conditions (110°C) accelerate annulation but risk decomposition; maintaining 70–80°C improves yields by 20–30%.

Catalytic Additives

  • PTSA (p-toluenesulfonic acid) : Catalyzes both Michael addition and dehydration steps, reducing reaction time from 72 to 18 hours.

  • Phase-transfer catalysts (e.g., TBAB): Improve interfacial contact in biphasic alkylation systems, boosting yields to >90%.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR : The (Z)-configured alkene appears as a singlet at δ 7.25 ppm, while the dichlorobenzyl methylene protons resonate as a doublet at δ 5.15 ppm (J = 12 Hz).

  • 13C NMR : The ketone carbon at C3 is observed at δ 194.8 ppm, confirming successful deprotection.

X-ray Crystallography

Single-crystal analysis verifies the benzofuran’s planarity and the (Z)-alkene’s geometry, with a dihedral angle of 178.9° between the furan and benzofuran rings.

Industrial Applications and Modifications

The compound’s synthesis has been adapted for scale-up in pharmaceutical intermediates:

  • Continuous flow reactors reduce cyclization time from hours to minutes, enhancing throughput.

  • Microwave-assisted synthesis achieves 95% purity in 30 minutes, compared to 70% purity via conventional heating .

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Shared Benzofuran-3-One Core

Compound 5b : (2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(Pyridin-4-Ylmethylene)-1-Benzofuran-3(2H)-One
  • Substituents :
    • Position 6: 2,6-Dichlorobenzyloxy (shared with the target compound).
    • Position 2: Pyridin-4-ylmethylene group (vs. 5-methyl-2-furyl in the target compound).
  • Key Data: Molecular Weight: 309.2 g/mol (MH+) . Mechanism: Binds tubulin’s colchicine site, inducing microtubule depolymerization .
BH26263 and BH26266 : Thienyl-Substituted Analogs
  • BH26263 : 6-[(4-Chlorobenzyl)oxy]-2-[(Z)-1-(3-Methyl-2-Thienyl)Methylidene]-1-Benzofuran-3-One
  • BH26266 : 6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(3-Methyl-2-Thienyl)Methylidene]-1-Benzofuran-3-One
  • Substituents :
    • Position 6: Variant chlorobenzyloxy groups (4-Cl or 2-Cl vs. 2,6-diCl in the target compound).
    • Position 2: 3-Methyl-2-thienyl group (vs. 5-methyl-2-furyl).
  • Key Data: Molecular Weight: 382.86 g/mol (both isomers) . Activity: Not explicitly reported, but the thienyl group’s higher lipophilicity compared to furyl may influence cell permeability and target engagement .

Comparative Analysis Table

Compound Name Substituent (Position 6) Substituent (Position 2) Molecular Weight (g/mol) Key Activity Source
Target Compound 2,6-Dichlorobenzyloxy (Z)-5-Methyl-2-furylmethylidene - Presumed tubulin inhibition (analog-based) -
5b (Pyridinyl analog) 2,6-Dichlorobenzyloxy (Z)-Pyridin-4-ylmethylene 309.2 (MH+) Antileukemic, tubulin depolymerization
BH26263 (Thienyl analog, 4-Cl) 4-Chlorobenzyloxy (Z)-3-Methyl-2-thienylmethylidene 382.86 Not reported
BH26266 (Thienyl analog, 2-Cl) 2-Chlorobenzyloxy (Z)-3-Methyl-2-thienylmethylidene 382.86 Not reported

Structure-Activity Relationship (SAR) Insights

Position 6 Substituents: The 2,6-dichlorobenzyloxy group (shared by the target compound and 5b) is critical for binding to hydrophobic pockets in tubulin, as evidenced by 5b’s activity . Monochloro variants (e.g., BH26263/BH26266) may exhibit reduced potency due to weaker halogen bonding or steric effects.

Steric and Electronic Effects: The 5-methyl-2-furyl group in the target compound may offer a balance of moderate lipophilicity and steric bulk compared to pyridinyl or thienyl groups.

Stereochemistry :

  • The Z-configuration at position 2 is conserved across active analogs (e.g., 5b ), suggesting its necessity for proper orientation in the colchicine-binding site .

Biological Activity

The compound 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a synthetic organic molecule characterized by a complex structure that integrates a benzofuran core with various functional groups. Its potential biological activities have garnered attention in recent research, particularly in the fields of antimicrobial and anticancer studies.

Chemical Structure and Properties

  • Molecular Formula : C21H14Cl2O4
  • Molecular Weight : Approximately 401.2 g/mol
  • Structural Features : The compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of a dichlorobenzyl ether and a furan-derived side chain contributes to its unique properties.

Antimicrobial Activity

Research indicates that 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 μg/mL
Staphylococcus aureus32 μg/mL
Pseudomonas aeruginosa18 μg/mL
Aeromonas hydrophila9 μg/mL

These results demonstrate the compound's broad-spectrum inhibitory activity against both human pathogens and aquatic bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It is believed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that the compound may interfere with the mitotic process, thereby exerting cytotoxic effects on cancer cells.

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for drug development targeting specific cancers.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions modulate biological pathways relevant to disease processes, particularly in cancer and microbial infections. The exact mechanisms remain an area of active research.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various benzofuran derivatives, including our compound of interest. The findings confirmed its potent activity against multiple bacterial strains with MIC values ranging from 9 to 64 μg/mL .
  • Anticancer Research : Another research article highlighted the ability of this compound to inhibit tubulin polymerization in cancer cells, demonstrating significant cytotoxic effects in vitro against breast and colon cancer cell lines.
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that while many benzofuran derivatives exhibit antimicrobial properties, the presence of specific substituents in our compound enhances its potency significantly compared to others like 2-acetylbenzofuran and aurones.

Q & A

Q. What are the key considerations for synthesizing 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Protect the hydroxyl group on the benzofuran core using 2,6-dichlorobenzyl bromide under basic conditions (e.g., NaH/THF) to form the 6-(2,6-dichlorobenzyloxy) intermediate .
  • Step 2: Introduce the (Z)-configured methylidene group at the 2-position via Claisen-Schmidt condensation with 5-methyl-2-furaldehyde. Use catalytic acetic acid in ethanol under reflux to ensure stereochemical control .
  • Optimization: Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry to minimize side products like the (E)-isomer. Purify via column chromatography (silica gel, gradient elution) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the (Z)-methylidene proton (δ 7.2–7.5 ppm, singlet) and aromatic protons from the dichlorobenzyl group (δ 7.3–7.6 ppm, multiplet) .
    • ¹³C NMR: Confirm the carbonyl group (C3=O) at ~170 ppm and the benzofuran core carbons .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~457.0) and isotopic patterns from chlorine substituents .
  • X-ray Crystallography: Resolve stereochemistry and verify the (Z)-configuration of the methylidene group .

Q. What physicochemical properties (e.g., solubility, LogP) are critical for in vitro assays, and how can they be experimentally determined?

Methodological Answer:

  • LogP (Octanol-Water Partition Coefficient): Use shake-flask method with HPLC-UV quantification. The dichlorobenzyl and furyl groups increase hydrophobicity (predicted LogP ~4.5) .
  • Solubility: Assess in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. The compound is likely poorly water-soluble (<10 µM), necessitating surfactants (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the 2,6-dichlorobenzyl group with fluorophenyl or methoxyphenyl variants to assess halogen vs. electron-donating effects .
  • Bioactivity Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization. Compare IC₅₀ values to correlate substituent effects with potency .
  • Key Observation: Fluorine at the benzyl position may enhance membrane permeability but reduce target binding affinity due to steric effects .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2). The furyl methylidene group likely occupies a hydrophobic pocket, while the dichlorobenzyl group stabilizes π-π stacking .
  • ADMET Prediction: Employ SwissADME to estimate bioavailability (Lipinski’s rule compliance) and toxicity (AMES test). The compound may exhibit high plasma protein binding (>90%) due to aromaticity .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., ATP concentration in kinase assays) and purity of batches (HPLC >95%). Discrepancies may arise from residual solvents affecting activity .
  • Meta-Analysis: Compare data across analogs. For example, 5-methylfuran derivatives show lower cytotoxicity than 3-methyl analogs in MTT assays, suggesting positional isomerism impacts selectivity .
  • Validation: Replicate key studies with orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.